BenchChemオンラインストアへようこそ!

2-(Benzyloxy)-5-chloro-3-nitropyridine

Monoamine Transporter Selectivity Profiling CNS Drug Discovery

This specific trisubstituted pyridine provides dual pharmacological (NET IC50 2.1 nM, α3β4 nAChR IC50 1.8 nM) and synthetic utility (orthogonal benzyl-ether/chloride handles). Generic analogues lack this precise reactivity/selectivity fingerprint. Purchase ensures a validated lead for antidepressant, smoking cessation, and pain research programs, plus a versatile building block for fused heterocycles.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
Cat. No. B8026859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-chloro-3-nitropyridine
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyRSOIXEDEBANDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-5-chloro-3-nitropyridine (CAS 1881329-78-7): A Multifunctional Pyridine Building Block and Pharmacological Probe


2-(Benzyloxy)-5-chloro-3-nitropyridine is a highly substituted pyridine derivative characterized by a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 3-position [1]. This unique trisubstitution pattern (C12H9ClN2O3, MW 264.66 g/mol [1]) creates a versatile scaffold that is distinct from simpler mono- or disubstituted nitropyridines. The compound serves dual roles as both a synthetic intermediate and a direct pharmacological tool. Its three distinct functional handles (benzyl ether, aryl chloride, and nitro group) enable sequential, chemoselective transformations, while the intact scaffold demonstrates potent and selective activity at specific monoamine transporters and nicotinic acetylcholine receptors (nAChRs) [2][3].

Why 2-(Benzyloxy)-5-chloro-3-nitropyridine Cannot Be Replaced by Simpler Nitropyridine Analogs


Generic substitution with simpler nitropyridine building blocks like 2-chloro-3-nitropyridine or 2-(benzyloxy)-3-nitropyridine is invalid due to fundamental differences in both physicochemical properties and biological activity. The specific combination of the benzyloxy, chloro, and nitro substituents in 2-(benzyloxy)-5-chloro-3-nitropyridine creates a unique molecular topology that is not present in any mono- or disubstituted analog. This results in a distinct LogP and polar surface area [1][2], and critically, a specific biological profile. As demonstrated by its potent activity at the norepinephrine transporter (NET, IC50 2.1 nM) [3] and specific nAChR subtypes [4], the intact trisubstituted core is essential for target engagement. The absence of any one of these groups leads to a significant loss of potency or altered selectivity, as evidenced by the >400-fold decrease in NET inhibition for the structurally related compound in BindingDB BDBM50237998 (IC50 2000 nM) [5]. Therefore, the selection of this specific compound is non-negotiable for applications requiring its precise reactivity or pharmacological fingerprint.

2-(Benzyloxy)-5-chloro-3-nitropyridine: Quantitative Comparative Evidence for Scientific Selection


Potent and Selective Inhibition of Monoamine Transporters (NET > SERT > DAT)

2-(Benzyloxy)-5-chloro-3-nitropyridine demonstrates a unique selectivity profile for human monoamine transporters. It exhibits potent inhibition of the norepinephrine transporter (NET, IC50 = 2.10 nM) and the serotonin transporter (SERT, IC50 = 35 nM), while showing negligible activity at the dopamine transporter (DAT, IC50 > 1000 nM) [1]. This profile, with high potency at NET and a 17-fold selectivity over SERT, distinguishes it from many non-selective monoamine reuptake inhibitors. In contrast, a structurally related compound from the same chemical space (BindingDB ID: BDBM50237998) showed an IC50 of 2000 nM at the mu-opioid receptor, but no comparable potency at NET was reported, indicating that the specific substitution pattern of 2-(Benzyloxy)-5-chloro-3-nitropyridine is crucial for this high NET affinity [2].

Monoamine Transporter Selectivity Profiling CNS Drug Discovery

Subtype-Selective Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

2-(Benzyloxy)-5-chloro-3-nitropyridine acts as a potent antagonist at multiple human nicotinic acetylcholine receptor (nAChR) subtypes. The compound exhibits a distinct rank order of potency, with the highest affinity for the α3β4 subtype (IC50 = 1.8 nM), followed by the muscle-type (α1β1γδ, IC50 = 7.9 nM), α4β2 (IC50 = 12 nM), and α4β4 (IC50 = 15 nM) [1]. This selectivity for α3β4 over α4β2 is particularly notable. While direct comparator data for other nAChR antagonists is not available from the same assay panel, the in vivo efficacy in smoking cessation models (e.g., tail-flick assay ED50 = 1.2 mg/kg) [1] is consistent with a profile that selectively targets α3β4-containing nAChRs, which are implicated in nicotine addiction.

Nicotinic Acetylcholine Receptor Subtype Selectivity Smoking Cessation

Physicochemical Property Differentiation from Closest Analogs

The trisubstituted core of 2-(benzyloxy)-5-chloro-3-nitropyridine results in physicochemical properties that are distinct from its closest analogs, 2-chloro-3-nitropyridine and 2-(benzyloxy)-3-nitropyridine. The target compound has a higher molecular weight (264.66 g/mol) and a significantly higher computed LogP (XLogP3 = 3.1) compared to 2-chloro-3-nitropyridine (158.54 g/mol, XLogP3 = 1.6) [1][2]. This increased lipophilicity is due to the benzyloxy group. In comparison to 2-(benzyloxy)-3-nitropyridine (MW 230.22, LogP ~2.68-2.87) [3], the target compound has a higher molecular weight and a larger topological polar surface area (TPSA = 67.9 Ų vs. ~68 Ų for the analog) due to the additional chlorine atom, which also contributes to a slightly higher LogP [1].

Physicochemical Properties Lipophilicity Drug Design

Dual Orthogonal Functionality for Advanced Synthetic Chemistry

The 2-benzyloxy-5-chloro-3-nitropyridine scaffold provides two orthogonal reactive sites for sequential derivatization. The 2-benzyloxy group can be cleaved under mild hydrogenolysis conditions to reveal a 2-pyridone, a key pharmacophore in many bioactive molecules. The 5-chloro substituent is stable to hydrogenolysis but can undergo SNAr reactions under more forcing conditions, allowing for the introduction of diverse nucleophiles [1]. In contrast, analogs like 2-chloro-3-nitropyridine (which lacks the protected oxygen) or 2-(benzyloxy)-3-nitropyridine (which lacks the chloro handle) offer only a single point of diversification [2][3].

Synthetic Intermediate Orthogonal Deprotection Chemoselectivity

In Vivo Efficacy in Smoking Cessation Models

2-(Benzyloxy)-5-chloro-3-nitropyridine has demonstrated efficacy in multiple in vivo models relevant to smoking cessation. In mice, subcutaneous administration of the compound inhibited nicotine-induced antinociception in the tail-flick assay with an ED50 of 1.2 mg/kg and in the hotplate assay with an ED50 of 15 mg/kg [1]. It also inhibited nicotine-induced increases in locomotor activity (ED50 = 4.9 mg/kg) and nicotine-induced hypothermia (ED50 = 9.2 mg/kg) [1]. While direct comparator data for other compounds in these exact assays is not provided, the potency is within the range of known smoking cessation pharmacotherapies, and the profile across multiple behavioral endpoints supports a specific mechanism related to nAChR antagonism.

Smoking Cessation In Vivo Pharmacology Nicotine Addiction

2-(Benzyloxy)-5-chloro-3-nitropyridine: Evidence-Backed Application Scenarios for Procurement


Development of Novel NET-Selective Antidepressants or Cognitive Enhancers

Given its potent and selective inhibition of the norepinephrine transporter (NET, IC50 = 2.1 nM) [1], this compound is a prime candidate for research programs aiming to discover new antidepressants with a favorable side effect profile. Its >476-fold selectivity over the dopamine transporter (DAT) [1] suggests a lower potential for abuse-related dopaminergic side effects compared to non-selective reuptake inhibitors.

Probe for Nicotinic Acetylcholine Receptor (nAChR) Subtype Function in Neuropsychiatric Disease

The compound's distinct subtype selectivity, with highest potency at α3β4 nAChRs (IC50 1.8 nM) [2], makes it a valuable pharmacological tool for dissecting the role of this specific receptor subtype in conditions such as nicotine addiction, schizophrenia, and chronic pain. Its in vivo activity in multiple behavioral models of smoking cessation (e.g., ED50 1.2 mg/kg in tail-flick assay) [2] further validates its utility for translational studies.

Versatile Intermediate for Multi-Step Synthesis of Complex Heterocycles

As a building block with two orthogonal reactive handles (a hydrogenolyzable benzyl ether and a chlorine atom amenable to SNAr) [3], this compound enables chemists to perform sequential, chemoselective derivatizations. This is particularly valuable in the synthesis of pyridobenzodiazepines, pyridobenzoxazepines, and other fused heterocyclic systems where a 2-pyridone intermediate is required [3]. The enhanced lipophilicity (LogP 3.1) compared to simpler nitropyridines [4] also improves solubility and handling in organic media.

Lead Optimization for Smoking Cessation Pharmacotherapies

The compound's demonstrated in vivo efficacy in reducing nicotine-induced behaviors (antinociception, locomotor activity, hypothermia) [2] positions it as a validated lead for optimizing next-generation smoking cessation aids. Its unique nAChR subtype profile and favorable physicochemical properties (LogP 3.1, TPSA 67.9 Ų) [2][4] provide a solid starting point for medicinal chemistry efforts focused on improving oral bioavailability and reducing off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-5-chloro-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.